molecular formula C14H15NO2 B7510231 N-(furan-3-ylmethyl)-2,3-dimethylbenzamide

N-(furan-3-ylmethyl)-2,3-dimethylbenzamide

Cat. No. B7510231
M. Wt: 229.27 g/mol
InChI Key: DDBLAIPHWHYURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-3-ylmethyl)-2,3-dimethylbenzamide, also known as FDMB, is a small molecule compound that has been studied for its potential applications in scientific research. FDMB is a derivative of the benzamide family and has a furan ring attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in several research areas.

Mechanism of Action

N-(furan-3-ylmethyl)-2,3-dimethylbenzamide is believed to act as a reversible inhibitor of the enzymes it targets. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The furan ring in N-(furan-3-ylmethyl)-2,3-dimethylbenzamide is believed to play a crucial role in its inhibitory activity.
Biochemical and Physiological Effects:
N-(furan-3-ylmethyl)-2,3-dimethylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are involved in cognitive and motor functions. It has also been shown to have antioxidant properties and can scavenge free radicals, which are involved in various diseases such as cancer and aging.

Advantages and Limitations for Lab Experiments

N-(furan-3-ylmethyl)-2,3-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target enzymes. It is also relatively easy to synthesize and purify. However, N-(furan-3-ylmethyl)-2,3-dimethylbenzamide has some limitations as well. It is not very soluble in water, which can limit its use in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(furan-3-ylmethyl)-2,3-dimethylbenzamide. One potential area of research is the development of N-(furan-3-ylmethyl)-2,3-dimethylbenzamide derivatives with improved inhibitory activity and solubility. Another area of research is the study of N-(furan-3-ylmethyl)-2,3-dimethylbenzamide's effects on other enzymes and physiological processes. Additionally, the development of N-(furan-3-ylmethyl)-2,3-dimethylbenzamide-based drugs for the treatment of diseases such as Alzheimer's and Parkinson's is an active area of research.

Synthesis Methods

N-(furan-3-ylmethyl)-2,3-dimethylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-furancarboxaldehyde with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(furan-3-ylmethyl)-2,3-dimethylbenzamide.

Scientific Research Applications

N-(furan-3-ylmethyl)-2,3-dimethylbenzamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are targets for the development of drugs for several diseases such as Alzheimer's, Parkinson's, and depression.

properties

IUPAC Name

N-(furan-3-ylmethyl)-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-4-3-5-13(11(10)2)14(16)15-8-12-6-7-17-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBLAIPHWHYURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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